molecular formula C12H13N B13147175 4-ethyl-2-phenyl-1H-pyrrole

4-ethyl-2-phenyl-1H-pyrrole

Cat. No.: B13147175
M. Wt: 171.24 g/mol
InChI Key: QITIEFRKZIHOCJ-UHFFFAOYSA-N
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Description

4-ethyl-2-phenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrrole derivatives, including 4-ethyl-2-phenyl-1H-pyrrole, is the Paal-Knorr synthesis. This method involves the condensation of 1,4-dicarbonyl compounds with primary amines. For this compound, the reaction can be carried out using 2,5-hexanedione and aniline under acidic conditions .

Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by various metal catalysts, such as copper or iron, to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves the use of continuous flow reactors to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions allows for the large-scale production of compounds like this compound .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide-pyridine complex)

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Pyrrolidines

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives

Mechanism of Action

The mechanism of action of 4-ethyl-2-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-ethyl-2-phenyl-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-2-10-8-12(13-9-10)11-6-4-3-5-7-11/h3-9,13H,2H2,1H3

InChI Key

QITIEFRKZIHOCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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